molecular formula C16H12Br2 B14611823 Anthracene, 1,4-bis(bromomethyl)- CAS No. 58791-48-3

Anthracene, 1,4-bis(bromomethyl)-

Cat. No.: B14611823
CAS No.: 58791-48-3
M. Wt: 364.07 g/mol
InChI Key: GYPMSGOWCNDLNF-UHFFFAOYSA-N
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Description

Anthracene, 1,4-bis(bromomethyl)- (CAS: Not explicitly provided, but structurally analogous to 1,4-bis(bromomethyl)benzene and naphthalene derivatives) is a brominated anthracene derivative with bromomethyl (-CH₂Br) groups at the 1- and 4-positions of the central aromatic ring. This compound is synthesized via methods involving formaldehyde and acid mixtures to insert methylene groups, followed by bromination . Its structure combines anthracene's extended π-conjugation with the reactivity of bromomethyl substituents, making it valuable in organic synthesis, particularly for constructing fused quinones (e.g., 1,4-TCAQ) . Notably, its crystal structure and reactivity differ from smaller aromatic analogs like benzene or naphthalene derivatives due to anthracene’s larger aromatic system and steric effects .

Properties

CAS No.

58791-48-3

Molecular Formula

C16H12Br2

Molecular Weight

364.07 g/mol

IUPAC Name

1,4-bis(bromomethyl)anthracene

InChI

InChI=1S/C16H12Br2/c17-9-13-5-6-14(10-18)16-8-12-4-2-1-3-11(12)7-15(13)16/h1-8H,9-10H2

InChI Key

GYPMSGOWCNDLNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)CBr)CBr

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic aromatic substitution, where paraformaldehyde decomposes in acidic media to generate methylene bridges, which are subsequently brominated. In glacial acetic acid, HBr acts as both a catalyst and bromine source. Anthracene’s extended π-system directs electrophilic attack to the 1 and 4 positions, though competing reactions at the more reactive 9 and 10 positions necessitate careful temperature control (80–120°C) and stoichiometric excess of HBr.

Typical Procedure :

  • Anthracene (10 g, 0.056 mol) is dissolved in hot glacial acetic acid (50 mL).
  • Paraformaldehyde (6.15 g, 0.20 mol) and 31% HBr/acetic acid solution (40 mL) are added.
  • The mixture is heated at 120°C for 8 hours, then quenched in water (100 mL).
  • The precipitate is filtered, washed, and recrystallized from toluene to yield 1,4-bis(bromomethyl)anthracene (82% yield).

Optimization Strategies

  • Catalyst Addition : Introducing Lewis acids like SbCl₅ (0.15 × 10⁻² mol) enhances regioselectivity, increasing yields to 98% by stabilizing transition states favoring 1,4-substitution.
  • Solvent Effects : Ethylene glycol improves solubility of intermediates, reducing side products like 9-bromoanthracene.
  • Temperature Control : Maintaining temperatures below 140°C minimizes decomposition of the bromomethyl intermediate.

Multistep Synthesis Approaches

Early routes to anthracene, 1,4-bis(bromomethyl)-, involved sequential functionalization steps, though these have largely been supplanted by one-pot methods. A representative multistep procedure includes:

Di-Methylation Followed by Bromination

  • Friedel-Crafts Methylation : Anthracene is methylated at the 1 and 4 positions using methyl chloride and AlCl₃.
  • Radical Bromination : The methyl groups are brominated using N-bromosuccinimide (NBS) under UV light, achieving 54% overall yield.

This method suffers from low efficiency due to competing bromination at electron-rich positions and requires rigorous purification.

One-Step Improved Synthesis

A streamlined one-step synthesis, achieving 58% yield, has been developed to address the limitations of multistep approaches. This method employs:

Reaction Design

  • Reagents : Anthracene, paraformaldehyde, and HBr gas in a 1:2:4 molar ratio.
  • Solvent System : Diglyme (1,5-dimethoxy-3-oxa-pentane), which stabilizes intermediates and suppresses polymerization.
  • Conditions : Reaction at 100°C for 6 hours under nitrogen atmosphere, followed by recrystallization from chloroform/hexane.

Advantages :

  • Eliminates isolation of intermediates.
  • Reduces byproduct formation through controlled reagent addition.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Key Advantage Limitation
HBr/Paraformaldehyde 82 120 Scalable, high regioselectivity Requires excess HBr
Multistep 54 25–80 Avoids high temperatures Low yield, labor-intensive
One-Step Improved 58 100 Simplified procedure Moderate yield

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Scientific Research Applications

Chemistry:

    Organic Synthesis: Anthracene, 1,4-bis(bromomethyl)- is used as a building block in organic synthesis.

Biology and Medicine:

    DNA Probes: The compound’s ability to intercalate into DNA makes it useful in the development of DNA probes and sensors.

Industry:

    Material Science: In material science, Anthracene, 1,4-bis(bromomethyl)- is used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

Molecular Targets and Pathways:

    Intercalation into DNA: The compound exerts its effects primarily through intercalation into DNA.

    Pathways Involved:

Comparison with Similar Compounds

Structural and Molecular Differences

Table 1: Structural and Molecular Properties of Bromomethyl-Substituted Aromatics

Compound Molecular Formula Molecular Weight (g/mol) Substitution Pattern Key Features
1,4-bis(bromomethyl)anthracene C₁₆H₁₂Br₂ ~356.08 1,4-positions on anthracene Extended conjugation, higher steric bulk
1,4-bis(bromomethyl)benzene C₈H₈Br₂ 265.96 1,4-positions on benzene Compact structure, high reactivity
1,4-bis(bromomethyl)naphthalene C₁₂H₁₀Br₂ 290.02 1,4-positions on naphthalene Intermediate conjugation, isomer-dependent reactivity
  • Anthracene vs. Benzene Derivatives : The anthracene derivative’s extended conjugation enhances electronic delocalization, influencing optical properties and redox behavior. In contrast, 1,4-bis(bromomethyl)benzene is smaller, enabling faster reaction kinetics in nucleophilic substitutions (e.g., amine alkylation) .
  • Anthracene vs. Naphthalene Derivatives: Naphthalene derivatives (e.g., 1,4-bis(bromomethyl)naphthalene) exhibit intermediate steric hindrance and conjugation. Coupling reactions with thiols yield syn/anti isomers (e.g., dithianaphthalenophanes), whereas anthracene’s bulk may limit such isomer diversity .

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